molecular formula C26H35N5O3 B2470995 N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 921925-36-2

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2470995
CAS No.: 921925-36-2
M. Wt: 465.598
InChI Key: XJKIBKNNIKIRIR-UHFFFAOYSA-N
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Description

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O3 and its molecular weight is 465.598. The purity is usually 95%.
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Scientific Research Applications

  • Serotonin Receptor Ligands : A study by Liao et al. (2000) focused on the synthesis and evaluation of analogues related to the compound as potent and selective 5-HT(1B/1D) antagonists. These compounds, including variations of the base molecule, showed pronounced effects in serotonin release and potentially augment selective serotonin reuptake inhibitors (SSRIs) in rat models (Liao et al., 2000).

  • Linker Role in Ligand Affinity : Łażewska et al. (2019) explored the role of different linkers in ligands for the serotonin 5-HT6 receptor. The study found that branching of the linker affected the affinity for the 5-HT6 receptor, with certain structures showing high activity (Łażewska et al., 2019).

  • ABCB1 Inhibitors : Research by Colabufo et al. (2008) involved synthesizing compounds using a similar structural motif as the base molecule for inhibiting ABCB1 activity. They discovered that certain derivatives displayed potent inhibitory effects (Colabufo et al., 2008).

  • DNA Minor Groove Binder : Clark et al. (1998) synthesized a compound similar to the base molecule and evaluated it as a DNA ligand. This study contributes to understanding how such compounds interact with DNA structures (Clark et al., 1998).

  • Learning and Memory Dysfunction : Zhang Hong-ying (2012) studied derivatives of the compound for their effects on learning and memory dysfunction in mice. These studies provide insights into potential therapeutic applications for memory-related disorders (Zhang Hong-ying, 2012).

  • Serotoninergic Receptor Affinity : Fiorino et al. (2017) synthesized picolinamide derivatives linked to an arylpiperazine moiety, closely related to the structure of the target molecule, and evaluated their affinity to serotonin receptors. Their findings contribute to the understanding of the molecular interactions with serotonin receptors (Fiorino et al., 2017).

Properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O3/c1-4-34-24-8-6-5-7-21(24)28-26(33)25(32)27-18-23(31-15-13-29(2)14-16-31)19-9-10-22-20(17-19)11-12-30(22)3/h5-10,17,23H,4,11-16,18H2,1-3H3,(H,27,32)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKIBKNNIKIRIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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